molecular formula C19H21NO4 B2867188 N-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide CAS No. 1024523-11-2

N-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide

Cat. No.: B2867188
CAS No.: 1024523-11-2
M. Wt: 327.38
InChI Key: HLQMRWZIRPAIIT-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide is a synthetic amide derivative characterized by a benzodioxol moiety (a methylenedioxy aromatic ring) and a 4-methoxyphenylmethyl substituent.

Structural analysis via NMR and LC/MS (as seen in related compounds) would confirm its purity and stereochemical configuration . The benzodioxol group is known to enhance metabolic stability and bioavailability, while the 4-methoxyphenyl moiety may modulate receptor binding affinity, particularly in neurological or anti-inflammatory contexts .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13(2)19(21)20(11-14-4-7-16(22-3)8-5-14)15-6-9-17-18(10-15)24-12-23-17/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQMRWZIRPAIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(CC1=CC=C(C=C1)OC)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide, also known by its compound ID Y031-2805, is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H19N O4
Molecular Weight313.35 g/mol
LogP2.9926
Polar Surface Area49.098 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its potential in preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties : Studies suggest that it can inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory conditions.
  • Anticancer Potential : Preliminary studies have indicated that this compound can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Specific Kinases : Similar compounds have demonstrated the ability to selectively inhibit Src family kinases (SFKs), which are implicated in cancer progression and metastasis .
  • Modulation of Enzyme Activity : The compound may affect enzymes involved in inflammatory responses and cellular metabolism, leading to reduced inflammation and altered cell cycle progression.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the viability of certain cancer cell lines. For instance, a study reported a dose-dependent decrease in cell proliferation in breast cancer cell lines treated with this compound.

In Vivo Studies

In vivo models have further supported these findings. In murine models of cancer, treatment with the compound resulted in significant tumor size reduction and prolonged survival rates compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Key Functional Groups Biological Activity Source/Application
Target Compound C₁₉H₂₁NO₅ Benzodioxol, 4-methoxyphenylmethyl, 2-methylpropanamide Not explicitly reported (likely enzyme inhibition or anti-inflammatory) Synthetic (hypothesized from )
N-(1,3-Benzodioxol-5-yl)-2-[(4-Bromophenyl)methyl-methylamino]acetamide C₁₇H₁₇BrN₂O₃ Benzodioxol, 4-bromophenylmethyl, acetamide Unreported, but bromophenyl may enhance lipophilicity Synthetic (potential CNS applications)
4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid C₂₇H₂₁NO₆S Benzodioxol, biphenylsulfonamido, carboxylic acid Dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibition Anti-inflammatory research
N-trans-Feruloyltyramine C₁₈H₁₉NO₄ Feruloyl (hydroxy-methoxyphenylpropenoyl), tyramine Anti-inflammatory (IC₅₀: <17.21 µM) Natural product (Lycium yunnanense)
Key Observations:
  • Benzodioxol Derivatives: The benzodioxol group is a common feature in compounds targeting enzyme pathways (e.g., 5-lipoxygenase in inflammation) .
  • Substituent Effects : Replacing the 4-methoxyphenyl group with bromophenyl (as in ) increases molecular weight and lipophilicity, which may alter blood-brain barrier permeability. Conversely, natural amides like feruloyltyramine prioritize hydroxy-methoxyphenyl groups for antioxidant and anti-inflammatory activity .

Functional Analogues: Anti-Inflammatory and Enzyme-Inhibiting Amides

Key Observations:
  • Natural amides like feruloyltyramine achieve similar outcomes via radical scavenging .
  • Synthetic vs. Natural Amides : Synthetic compounds often exhibit higher specificity for enzyme targets, whereas natural derivatives (e.g., from Lycium yunnanense) leverage broad-spectrum antioxidant properties .

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